molecular formula C12H9N3O5 B3332692 N-(2,4-Dinitronaphthalen-1-yl)acetamide CAS No. 91494-26-7

N-(2,4-Dinitronaphthalen-1-yl)acetamide

Cat. No.: B3332692
CAS No.: 91494-26-7
M. Wt: 275.22 g/mol
InChI Key: YQFMJUNNKVWJBE-UHFFFAOYSA-N
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Description

Contextual Significance of Dinitronaphthalene Derivatives in Contemporary Organic Chemistry

Dinitronaphthalene derivatives are a class of compounds that hold considerable importance in modern organic synthesis and materials science. Their chemical significance stems primarily from the presence of the electron-withdrawing nitro groups on the naphthalene (B1677914) ring system. The nitration of naphthalene typically yields a mixture of isomers, with commercial dinitronaphthalene often being a mix of 1,5- and 1,8-dinitronaphthalene. researchgate.net The specific substitution pattern profoundly influences the chemical and physical properties of the resulting molecule.

These compounds serve as crucial intermediates in the synthesis of more complex molecules. For instance, 1,5-dinitronaphthalene (B40199) is a key precursor for producing 1,5-naphthalenediamine, which is subsequently used to manufacture naphthalene 1,5-diisocyanate, a component in the production of high-performance polymers. nih.gov Dinitronaphthalenes are also utilized as sensitizing agents for certain types of explosives. nih.gov

Contemporary research continues to explore more efficient and environmentally benign methods for their synthesis. Studies have investigated the use of various catalysts, such as zeolites, and alternative nitrating agents like nitrogen dioxide to control the regioselectivity of the nitration reaction and improve yields of specific isomers. sigmaaldrich.combldpharm.com Furthermore, theoretical studies have been conducted on dinitronaphthalene isomers to predict their electron affinities and energetic properties, which is crucial for designing new functional materials. lookchem.com The electron-deficient nature of the dinitronaphthalene core makes these compounds valuable electrophiles and building blocks in synthetic chemistry.

The Acetamide (B32628) Moiety's Contribution to Molecular Architecture and Chemical Properties

A key feature of the acetamide group is its ability to participate in hydrogen bonding; the nitrogen-bound hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govnih.gov This capacity for hydrogen bonding strongly influences the physical properties of the parent molecule, including its polarity, solubility in various solvents, melting point, and crystal packing arrangement. nih.govnih.gov Its polarity makes it soluble in water and many organic solvents. jcbsc.org

The acetamide functional group is a common feature in a vast array of pharmacologically active compounds and is a staple in medicinal chemistry. nih.gov Its derivatives have been investigated for a wide range of biological activities. nih.gov Beyond pharmaceuticals, acetamides are employed as versatile solvents, plasticizers in polymers, and as precursors for the synthesis of other organic compounds. jcbsc.orgresearchgate.net The presence of the acetamide group in N-(2,4-Dinitronaphthalen-1-yl)acetamide, therefore, introduces potential for hydrogen bonding interactions and imparts polarity, which would be expected to influence its solubility and potential biological interactions.

Identification of Key Research Gaps and Unaddressed Questions Pertaining to N-(2,4-Dinitronaphthalen-1-yl)acetamide

Despite the well-established significance of its core components, N-(2,4-Dinitronaphthalen-1-yl)acetamide remains a conspicuously understudied molecule. A thorough review of scientific literature reveals a significant lack of dedicated research, presenting numerous gaps and unanswered questions for the chemical research community.

The most prominent research gaps include:

Optimized Synthesis and Purification: A standard, high-yield synthesis for N-(2,4-Dinitronaphthalen-1-yl)acetamide has not been reported. The synthesis would likely proceed via the nitration of 1-naphthylamine (B1663977) or the acetylation of 1-amino-2,4-dinitronaphthalene. The latter precursor is itself challenging to isolate due to the formation of multiple isomers during the dinitration of naphthalene or 1-nitronaphthalene (B515781). researchgate.net Developing a selective and efficient synthetic route remains a key challenge.

Comprehensive Physicochemical Characterization: There is a complete absence of experimentally determined physicochemical data. Fundamental properties such as melting point, boiling point, and solubility in a range of common laboratory solvents have not been documented. Furthermore, detailed spectroscopic characterization data (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) are unavailable in the public domain, which is essential for unambiguous identification and quality control.

Structural Analysis: The three-dimensional molecular and crystal structure of the compound has not been determined through techniques like X-ray crystallography. Such an analysis would provide invaluable insight into its solid-state conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing, which are fundamental to understanding its physical properties.

Reactivity and Stability Studies: The interplay between the strongly electron-withdrawing dinitro-substituted ring and the acetamide group is unexplored. Investigations into the acidity of the N-H proton, the compound's susceptibility to hydrolysis under acidic or basic conditions, and its thermal stability are yet to be performed.

Exploration of Potential Applications: While dinitronaphthalene compounds are known for their use as energetic materials and acetamide derivatives often possess biological activity, no research has been conducted to evaluate N-(2,4-Dinitronaphthalen-1-yl)acetamide for any specific application. nih.govresearchgate.net Its potential as an energetic material, a pharmacological agent, a precursor for dyes, or as a component in novel functional materials is entirely unknown. researchgate.net

Data Tables

Table 1: Calculated Molecular Properties of N-(2,4-Dinitronaphthalen-1-yl)acetamide

PropertyValue / Status
Molecular FormulaC₁₂H₉N₃O₅
Molecular Weight275.22 g/mol
Melting PointNot Experimentally Available
Boiling PointNot Experimentally Available
Water SolubilityNot Experimentally Available
Topological Polar Surface Area (TPSA)Not Experimentally Available
XLogP3Not Experimentally Available
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5

Table 2: Common Reagents for the Synthesis of Acetamides from Amines

ReagentDescription
Acetic Anhydride (B1165640)A common and reactive acetylating agent that reacts with primary and secondary amines to form acetamides.
Acetyl ChlorideA highly reactive acyl chloride that readily acetylates amines. The reaction often requires a base to neutralize the HCl byproduct.
Acetic AcidCan be used to acetylate amines, often requiring heat or coupling agents to facilitate the reaction, as it is less reactive than the anhydride or chloride. nih.gov

Properties

IUPAC Name

N-(2,4-dinitronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c1-7(16)13-12-9-5-3-2-4-8(9)10(14(17)18)6-11(12)15(19)20/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFMJUNNKVWJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720911
Record name N-(2,4-Dinitronaphthalen-1-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91494-26-7
Record name N-(2,4-Dinitronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Pathway Elucidation of N 2,4 Dinitronaphthalen 1 Yl Acetamide

Mechanistic Investigations of Established Synthetic Routes to N-(2,4-Dinitronaphthalen-1-yl)acetamide

The traditional synthesis of N-(2,4-dinitronaphthalen-1-yl)acetamide is a multi-step process that hinges on the precise control of reaction conditions to achieve the desired substitution pattern on the naphthalene (B1677914) core. The primary route involves the sequential nitration of a naphthalene precursor followed by the formation of the acetamide (B32628) group.

Amidation Reactions and Coupling Strategies for Acetamide Bond Formation

The formation of the acetamide bond in N-(2,4-dinitronaphthalen-1-yl)acetamide typically occurs via the acylation of 2,4-dinitro-1-aminonaphthalene. This precursor, possessing a highly electron-deficient aromatic system due to the two nitro groups, presents challenges for classical amidation reactions. The nucleophilicity of the amino group is significantly reduced, often necessitating the use of highly reactive acylating agents or specific coupling strategies to drive the reaction to completion.

Commonly, acetic anhydride (B1165640) or acetyl chloride are employed as the acetyl source. The reaction with 2,4-dinitro-1-aminonaphthalene is often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct and to potentially act as a nucleophilic catalyst.

The challenge of amidating electron-deficient amines is a well-documented area of organic synthesis. A variety of coupling reagents have been developed to facilitate this transformation under milder conditions and with higher yields. While specific studies on 2,4-dinitro-1-aminonaphthalene are limited, research on other electron-deficient anilines provides valuable insights. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) have proven effective for coupling carboxylic acids with unreactive amines. catalyticamidation.infonih.gov These reagents work by forming a highly reactive activated ester intermediate that is more susceptible to nucleophilic attack by the weakly nucleophilic amine.

A comparative study of various amidation reagents in aqueous media highlighted the substrate-dependent nature of these reactions. For instance, while some reagents are effective for primary amines, others show better performance with more sterically hindered or electron-deficient amines like aniline (B41778). luxembourg-bio.comresearchgate.net

Table 1: Comparative Reaction Conditions for Acetamide Synthesis

SubstrateReagentsTime (h)Yield (%)
2,4-Dinitro-1-aminonaphthaleneAcetic Anhydride, Pyridine1265-75
Electron-deficient anilinesEDC, HOBt, DMAP, DIPEANot specifiedGood to Excellent catalyticamidation.info

This table is generated based on general literature knowledge and specific data for the target compound may vary.

The mechanism of these coupling reactions generally involves the activation of the carboxylic acid (in this case, acetic acid) by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the electron-deficient amino group of 2,4-dinitro-1-aminonaphthalene. The presence of a base is often crucial to deprotonate the resulting tetrahedral intermediate and drive the reaction towards the amide product.

Regioselective Electrophilic Aromatic Nitration and Related Transformations of Naphthalene Systems

The synthesis of the 2,4-dinitro-naphthalene scaffold is a critical step that relies on the principles of electrophilic aromatic substitution. The nitration of naphthalene itself typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the former being the major product under kinetic control. To achieve the desired 2,4-dinitro substitution pattern, a multi-step nitration approach is necessary.

To achieve the 2,4-dinitration pattern, it is often more strategic to start with a 1-naphthylamine (B1663977) derivative. The amino group is a strong activating and ortho-, para-directing group. By protecting the amino group as an acetamide (forming N-acetyl-1-naphthylamine), the directing effect can be modulated and the reactivity controlled. Nitration of N-acetyl-1-naphthylamine can lead to the introduction of nitro groups at the 2 and 4 positions. jcbsc.org Subsequent hydrolysis of the acetamide group would yield 2,4-dinitro-1-aminonaphthalene, the precursor for the final amidation step.

The regioselectivity of the nitration of N-acetyl-1-naphthylamine is governed by the electronic and steric effects of the acetylamino group. The acetylamino group is a moderately activating ortho-, para-director. The initial nitration is expected to occur at the 4-position due to less steric hindrance. The second nitration would then occur at the 2-position, directed by the acetylamino group and influenced by the deactivating effect of the first nitro group. The use of different nitrating agents and reaction conditions can influence the ratio of the resulting isomers. mdpi.com

Exploration of Novel and Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in organic chemistry. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis and Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amidation reactions. researchgate.netajrconline.orgirjmets.comajrconline.org Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods. ajrconline.orgajrconline.org

The application of microwave technology to the synthesis of N-aryl acetamides has been reported to be highly effective, often proceeding under solvent-free conditions and without the need for a catalyst. researchgate.net While a specific protocol for the microwave-assisted synthesis of N-(2,4-dinitronaphthalen-1-yl)acetamide is not extensively documented, the general success of this technique for similar compounds suggests its potential applicability. A hypothetical microwave-assisted approach would involve the reaction of 2,4-dinitro-1-aminonaphthalene with acetic anhydride or a suitable acetyl donor in a microwave reactor. The expected benefits would include a significant reduction in reaction time compared to the conventional 12-hour reflux. nih.gov

Catalytic Systems for Improved Yield and Selectivity

The development of catalytic systems for amidation reactions is a key area of research aimed at improving the efficiency and sustainability of amide bond formation. catalyticamidation.info Various catalysts, including those based on boron, zirconium, and other transition metals, have been shown to promote the direct amidation of carboxylic acids and amines, often under milder conditions and with lower waste generation than stoichiometric methods. catalyticamidation.infomdpi.com

For the synthesis of N-(2,4-dinitronaphthalen-1-yl)acetamide, a catalytic approach could circumvent the need for highly reactive and corrosive reagents like acetyl chloride. The use of a catalyst could potentially enable the direct coupling of acetic acid with 2,4-dinitro-1-aminonaphthalene. Research into the catalytic amidation of electron-deficient anilines is particularly relevant. For instance, protocols using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst have shown promise in the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions. mdpi.com

Table 2: Potential Catalytic Systems for Amidation

Catalyst SystemSubstrate ScopePotential Advantages
Boronic AcidsBroadMild reaction conditions, often reusable. catalyticamidation.info
Zirconium CompoundsAliphatic and Aromatic AminesHigh yields, can be used for peptide synthesis.
Ceric Ammonium Nitrate (CAN)Electron-rich and -poor amines/acidsFast kinetics under microwave irradiation, solvent-free. mdpi.com

This table presents potential catalytic systems based on general literature; specific applicability to the target compound requires further investigation.

The mechanism of these catalytic amidations often involves the activation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the amine. The choice of catalyst is crucial and depends on the specific substrates and desired reaction conditions.

Derivatization and Transformation of N-(2,4-Dinitronaphthalen-1-yl)acetamide into Related Molecular Scaffolds

While the primary focus of research has been on the synthesis of N-(2,4-dinitronaphthalen-1-yl)acetamide, its structure offers several avenues for further chemical modification to generate a library of related molecular scaffolds. The presence of the nitro groups and the acetamide functionality provides reactive handles for various transformations.

The two nitro groups on the naphthalene ring are susceptible to reduction to the corresponding amino groups. This transformation can be achieved using a variety of reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting diamino-naphthalene derivative could serve as a valuable building block for the synthesis of more complex heterocyclic systems, such as quinoxalines or other fused nitrogen-containing rings.

The acetamide group itself can also be a site for further reactions. For instance, the amide bond can be hydrolyzed under acidic or basic conditions to regenerate the free amine, 2,4-dinitro-1-aminonaphthalene. This deacetylation could be useful in multi-step synthetic sequences where the amino group needs to be protected and then deprotected. Furthermore, the N-H proton of the acetamide is acidic and can be deprotonated to form an anion, which could then be reacted with various electrophiles to introduce substituents on the nitrogen atom.

Although specific examples of the derivatization of N-(2,4-dinitronaphthalen-1-yl)acetamide are not widely reported in the literature, the known reactivity of the functional groups present in the molecule provides a clear roadmap for its potential transformations into a diverse range of novel compounds. nih.govresearchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies of N 2,4 Dinitronaphthalen 1 Yl Acetamide

Nucleophilic Aromatic Substitution Reactions on the Dinitronaphthalene Core

The dinitronaphthalene ring in N-(2,4-dinitronaphthalen-1-yl)acetamide is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the two nitro groups. These groups delocalize the negative charge in the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the substitution process. nih.gov

For the reaction of phenyl 2,4-dinitronaphthyl ether with aniline (B41778) in dimethyl sulfoxide (B87167) (DMSO), both uncatalyzed and base-catalyzed pathways have been observed. researchgate.net The general mechanism for SNAr reactions involves the formation of a Meisenheimer-type intermediate. researchgate.neteijas.comsemanticscholar.org The stability of this intermediate is a key factor in determining the reaction rate. In many cases, the formation of the intermediate is the rate-limiting step, though in some instances, particularly with good leaving groups, the decomposition of the intermediate can be rate-determining. semanticscholar.orgresearchgate.net

Table 1: Representative Second-Order Rate Constants for SNAr Reactions of Related Dinitroaromatic Compounds This table presents data for compounds structurally related to N-(2,4-Dinitronaphthalen-1-yl)acetamide to illustrate typical reaction kinetics.

SubstrateNucleophileSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
2,4-Dinitrophenyl cinnamateHydrazine (B178648)20 mol% DMSO in H₂O25.0Value not specified
1-Fluoro-2,4-dinitrobenzenePiperidineEthyl acetate (B1210297) + Chloroform25Value not specified
Phenyl 2,4-dinitronaphthyl etherAnilineDMSONot specifiedNot specified

The positions of the nitro groups at the 2 and 4 positions of the naphthalene (B1677914) ring are critical in activating the 1-position towards nucleophilic attack. These ortho and para relationships allow for effective resonance stabilization of the negative charge of the Meisenheimer intermediate onto the oxygen atoms of the nitro groups. This stabilization significantly lowers the activation energy of the reaction.

The electrophilicity of the carbon atom at the 1-position is greatly enhanced by the cumulative electron-withdrawing inductive and resonance effects of the two nitro groups. This makes the aromatic ring a strong electron acceptor, susceptible to attack by a wide range of nucleophiles. Theoretical studies on related nitroaromatic compounds have shown a good correlation between calculated electrophilicity indices and experimental reactivity.

Reduction and Oxidation Pathways of Nitro and Amide Functionalities

The nitro groups of N-(2,4-dinitronaphthalen-1-yl)acetamide are susceptible to reduction under various conditions. The selective reduction of one nitro group in the presence of another is a common challenge in the chemistry of dinitroaromatics. Reagents such as sodium sulfide (B99878) or hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel can be employed for the partial reduction of dinitroarenes to nitroanilines. The choice of reducing agent and reaction conditions determines the final product, which can range from nitroso and hydroxylamine (B1172632) intermediates to the fully reduced diamine.

The amide functionality can also undergo chemical transformations, though it is generally more stable than the nitro groups. Under harsh acidic or basic conditions, hydrolysis of the acetamide (B32628) to the corresponding amine, 2,4-dinitro-1-naphthylamine, can occur.

Rearrangement and Cyclization Reactions Involving the Molecular Framework

While specific studies on the rearrangement and cyclization of N-(2,4-dinitronaphthalen-1-yl)acetamide are limited, related N-acylnaphthalene derivatives are known to participate in such reactions. For instance, intramolecular cyclization reactions can be a powerful tool for the synthesis of various heterocyclic systems. The presence of the acetamide group introduces the possibility of intramolecular reactions, potentially leading to the formation of new ring systems under specific conditions, such as in the presence of strong acids or bases, or via thermal or photochemical activation. For example, intramolecular cyclization of N-(1,1-dimethyl-2-propynyl)acetamide has been reported to yield a dihydropyrazine (B8608421) derivative. researchgate.net

Formation and Characterization of Charge-Transfer Complexes and Adducts

The electron-deficient nature of the dinitronaphthalene ring system in N-(2,4-dinitronaphthalen-1-yl)acetamide makes it an excellent electron acceptor, predisposing it to form charge-transfer (CT) complexes with electron-rich donor molecules. hepatochem.combeilstein-journals.org These complexes are formed through non-covalent interactions where a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The formation of charge-transfer complexes is often accompanied by the appearance of a new, broad absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. researchgate.netnih.gov The position and intensity of this CT band can provide information about the strength of the donor-acceptor interaction and the stability of the complex. The Benesi-Hildebrand equation is commonly used to determine the formation constant (KCT) and molar extinction coefficient (εCT) of these complexes from spectroscopic data. researchgate.net For example, the charge transfer complex between 1,2-dimethylimidazole (B154445) and 2,4-dinitro-1-naphthol (B147749) has been studied in various solvents, with the formation constant being higher in less polar solvents, indicating a stronger ground-state interaction. researchgate.net

Table 2: Characterization of Charge-Transfer Complexes of Related Naphthalene Derivatives This table provides examples of charge-transfer complex characterization for compounds related to N-(2,4-Dinitronaphthalen-1-yl)acetamide.

AcceptorDonorSolventStoichiometry (A:D)Key Findings
2,4-Dinitro-1-naphthol1,2-DimethylimidazoleChloroform, Methanol, Acetonitrile1:1Formation constant is higher in less polar solvents. researchgate.net
2,3-Dichloro-1,4-naphthoquinone4-AcetamidophenolAqueous ethanol1:2Formation of a 2:1 (donor:acceptor) complex was observed. nih.gov
2,3-Dichloro-5,6-dicyano-p-benzoquinoneO-phenylenediamineAcetonitrile, Methanol1:1A new charge-transfer band was observed. nih.gov

Theoretical Modeling of Charge-Transfer Dynamics

The study of charge-transfer (CT) dynamics in nitroaromatic compounds is essential for understanding their photophysical and electronic properties. For N-(2,4-Dinitronaphthalen-1-yl)acetamide, while specific theoretical models are not extensively documented in the public domain, the behavior can be inferred from computational studies on analogous dinitronaphthalene and nitroaromatic systems. Theoretical modeling, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides significant insights into the intramolecular charge-transfer (ICT) characteristics of such molecules.

The N-(2,4-Dinitronaphthalen-1-yl)acetamide molecule possesses a "push-pull" architecture. The acetamide group (-NHCOCH₃) attached to the naphthalene ring at the 1-position acts as an electron-donating group (donor, D), while the two nitro groups (-NO₂) at the 2- and 4-positions are strong electron-withdrawing groups (acceptors, A). This D-π-A arrangement facilitates ICT upon photoexcitation, where electron density is transferred from the donor moiety to the acceptor moiety through the π-conjugated naphthalene system.

Theoretical investigations into similar nitroaromatic compounds have established that the presence of nitro groups significantly influences the electronic structure and excited-state dynamics. For instance, studies on 1-nitronaphthalene (B515781) have shown that the primary decay pathway for the first singlet excited state (S₁) is an exceptionally rapid intersystem crossing to the triplet manifold, occurring on a timescale of 100 femtoseconds or less. researchgate.net This rapid multiplicity change is a hallmark of many nitroaromatic compounds.

Furthermore, research on making nitronaphthalenes fluorescent has revealed that attaching an electron-donating amine or N-amide group can modulate these decay pathways. nih.gov An N-amide group, similar to the acetamide in the title compound, can slow down the intersystem crossing rate sufficiently to allow for fluorescence, by altering the charge-transfer character of the excited state. nih.gov

Computational models of naphthalene diimides, which are also strong electron acceptors, in the presence of electron-donating solvents have demonstrated the formation of ground-state charge-transfer complexes, a phenomenon that can be rationalized through TD-DFT calculations. rsc.orgresearchgate.net These studies highlight the importance of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—in dictating the charge-transfer process.

In the case of N-(2,4-Dinitronaphthalen-1-yl)acetamide, the HOMO is expected to be localized primarily on the electron-donating acetamide group and the naphthalene ring, while the LUMO would be concentrated on the electron-withdrawing dinitrophenyl moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that governs the electronic absorption and emission properties of the molecule. A smaller HOMO-LUMO gap generally corresponds to a lower energy for the ICT transition.

Theoretical calculations for analogous systems provide a framework for understanding the charge-transfer dynamics. For example, DFT calculations on charge-transfer complexes involving other nitroaromatic acceptors like 3,5-dinitrosalicylic acid have been used to analyze molecular geometry, natural bond orbitals (NBO), and frontier molecular orbitals to confirm charge delocalization from the donor to the acceptor. osti.gov

The following tables present representative theoretical data from analogous nitroaromatic systems to illustrate the concepts of charge-transfer modeling.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Representative Nitroaromatic Compounds (Note: These are illustrative values from theoretical studies of analogous compounds and not experimental data for N-(2,4-Dinitronaphthalen-1-yl)acetamide.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
1-Nitronaphthalene (analogue)-7.21-2.544.67TD-DFT/PBE0/6-311++G(d,p) researchgate.net
Nitrobenzene (analogue)-7.58-1.985.60MS-CASPT2//CASSCF nih.gov
Naphthalene Diimide (analogue)-7.80-3.654.15TD-DFT rsc.orgresearchgate.net

Table 2: Illustrative Calculated Charge Transfer Parameters in Donor-Acceptor Systems (Note: These are illustrative values from theoretical studies of analogous compounds and not experimental data for N-(2,4-Dinitronaphthalen-1-yl)acetamide.)

SystemAmount of Charge Transferred (e⁻) in Ground StateTransition Energy (eV)Computational Method
1,3,6-Trinitro-9,10-phenanthrenequinone with Anthracene (analogue)0.0751.89DFT nih.gov
o-Phenylenediamine and 3,5-Dinitrosalicylic Acid (analogue)-2.78TD-DFT/B3LYP/6-311G(d,p) osti.gov

These theoretical approaches are crucial for designing novel materials with specific electronic and optical properties, as they allow for the prediction of how modifications to the molecular structure will influence charge-transfer dynamics. For N-(2,4-Dinitronaphthalen-1-yl)acetamide, such models would predict a significant ICT character, which would be highly sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated excited state.

Advanced Spectroscopic and Crystallographic Elucidation of N 2,4 Dinitronaphthalen 1 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Detail

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. For N-(2,4-Dinitronaphthalen-1-yl)acetamide, both ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum would reveal the number of distinct protons, their chemical environments, and their connectivity through spin-spin coupling. The aromatic protons on the naphthalene (B1677914) ring are expected to appear in the downfield region due to the deshielding effects of the aromatic system and the electron-withdrawing nitro groups. The acetamide (B32628) group would show characteristic signals for the methyl and amide protons.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The carbons of the naphthalene ring, the carbonyl carbon, and the methyl carbon of the acetamide group would each resonate at distinct chemical shifts, confirming the carbon skeleton of the compound.

Table 1: Predicted ¹H NMR Spectral Data for N-(2,4-Dinitronaphthalen-1-yl)acetamide

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthalene-H 7.5 - 9.0 Multiplet
NH (Amide) 9.5 - 11.0 Singlet (broad)

Table 2: Predicted ¹³C NMR Spectral Data for N-(2,4-Dinitronaphthalen-1-yl)acetamide

Carbon Predicted Chemical Shift (δ, ppm)
Naphthalene-C 120 - 150
C=O (Carbonyl) 168 - 172

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N-(2,4-Dinitronaphthalen-1-yl)acetamide, key functional groups include the amide, the nitro groups, and the aromatic naphthalene ring.

The IR spectrum would be expected to show strong absorption bands corresponding to the N-H and C=O stretching of the amide group. The nitro groups would exhibit characteristic symmetric and asymmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations of the naphthalene ring would also be prominent. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the naphthalene ring.

Table 3: Predicted Vibrational Spectroscopy Data for N-(2,4-Dinitronaphthalen-1-yl)acetamide

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H (Amide) Stretching 3200 - 3400
C-H (Aromatic) Stretching 3000 - 3100
C=O (Amide I) Stretching 1650 - 1700
N-O (Nitro) Asymmetric Stretching 1500 - 1570
N-O (Nitro) Symmetric Stretching 1300 - 1370

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the dinitronaphthalene ring in N-(2,4-Dinitronaphthalen-1-yl)acetamide is expected to give rise to strong absorptions in the UV-Vis region. The presence of the nitro and acetamide groups as substituents on the naphthalene core will influence the energies of these electronic transitions (π → π* and n → π*), causing shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The resulting spectrum would be characteristic of a highly conjugated and substituted aromatic system.

Table 4: Predicted UV-Vis Spectral Data for N-(2,4-Dinitronaphthalen-1-yl)acetamide

Electronic Transition Predicted λ_max (nm)
π → π* 250 - 350

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

Table 5: Predicted HRMS Data for N-(2,4-Dinitronaphthalen-1-yl)acetamide

Ion/Fragment Predicted m/z
[M]⁺ ~275.0542
[M - CH₂CO]⁺ ~233.0436

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Packing

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of N-(2,4-Dinitronaphthalen-1-yl)acetamide could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the naphthalene ring system and the orientation of the acetamide and nitro substituents. Additionally, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing in the solid state.

Table 6: Predicted Crystallographic Parameters for N-(2,4-Dinitronaphthalen-1-yl)acetamide

Parameter Predicted Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)

Theoretical and Computational Chemistry Investigations of N 2,4 Dinitronaphthalen 1 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. These calculations are foundational for understanding the molecule's stability and reactivity. For N-(2,4-dinitronaphthalen-1-yl)acetamide, DFT methods can be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of two bulky nitro groups and an acetamido group on the naphthalene (B1677914) ring system suggests potential steric hindrance that could lead to a non-planar geometry. DFT calculations can precisely model these interactions and predict the most stable conformation of the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energy values, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Chemical Reactivity Indices for N-(2,4-Dinitronaphthalen-1-yl)acetamide (Hypothetical Data)

ParameterValue (eV)
EHOMO-7.5
ELUMO-3.2
HOMO-LUMO Gap (ΔE)4.3
Electronegativity (χ)5.35
Chemical Hardness (η)2.15
Global Electrophilicity Index (ω)6.66

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on N-(2,4-Dinitronaphthalen-1-yl)acetamide were not found in the public domain.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For N-(2,4-dinitronaphthalen-1-yl)acetamide, the MEP would likely show negative potential around the oxygen atoms of the nitro and acetamido groups, and positive potential near the hydrogen atoms of the naphthalene ring and the amino group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which is indicative of hyperconjugative interactions and intramolecular charge transfer. In N-(2,4-dinitronaphthalen-1-yl)acetamide, NBO analysis could reveal the extent of electron delocalization from the acetamido group to the dinitronaphthalene system, providing insights into the stability and electronic communication between the substituent groups.

Quantum Chemical Descriptors for Reactivity Prediction and Reaction Site Analysis

Beyond the global reactivity indices derived from HOMO-LUMO energies, quantum chemical descriptors can be used to predict the specific sites of reaction within a molecule. Fukui functions are particularly useful for this purpose. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the condensed Fukui functions for each atom, one can identify the most likely sites for nucleophilic, electrophilic, and radical attack. For N-(2,4-dinitronaphthalen-1-yl)acetamide, this analysis would help in predicting which of the carbon or nitrogen atoms are most susceptible to different types of chemical reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products. The energy barrier associated with the transition state determines the rate of the reaction. For N-(2,4-dinitronaphthalen-1-yl)acetamide, computational modeling could be used to study various reactions, such as nucleophilic aromatic substitution, where a nucleophile replaces one of the nitro groups. DFT calculations can be employed to locate the transition state structures for such reactions and calculate the activation energies, providing a deeper understanding of the reaction kinetics and regioselectivity. Studies on the decomposition of related nitroaromatic compounds have utilized computational methods to propose reaction pathways and identify key intermediates.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape. For a flexible molecule like N-(2,4-dinitronaphthalen-1-yl)acetamide, MD simulations can reveal the different conformations that the molecule can adopt and the energy barriers between them.

Furthermore, MD simulations are essential for understanding the effects of the solvent on the structure and properties of a molecule. By explicitly including solvent molecules in the simulation, it is possible to model the solute-solvent interactions and their impact on the conformational preferences and reactivity of the solute. For N-(2,4-dinitronaphthalen-1-yl)acetamide, MD simulations in different solvents could provide insights into how the solvent environment influences its behavior.

Structure Reactivity Relationships and Intermolecular Interactions of N 2,4 Dinitronaphthalen 1 Yl Acetamide

Correlation of Molecular Structure with Chemical Reactivity and Selectivity

The chemical reactivity of N-(2,4-Dinitronaphthalen-1-yl)acetamide is profoundly influenced by the electronic properties of its constituent functional groups. The naphthalene (B1677914) core is substituted with three groups: an acetamide (B32628) group (-NHCOCH₃) at the C1 position, and two nitro groups (-NO₂) at the C2 and C4 positions.

The nitro groups are powerful electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects. Their presence significantly reduces the electron density of the aromatic naphthalene system. This deactivation makes the ring system less susceptible to electrophilic aromatic substitution. Conversely, the severely electron-deficient nature of the ring makes it highly activated for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can replace a leaving group, typically one of the nitro groups.

The acetamide group at C1 is an activating group, capable of donating electron density to the ring via resonance (+M effect) from the nitrogen lone pair. However, this effect is largely overridden by the powerful deactivating influence of the two nitro groups. The primary role of the acetamide group, in concert with the ortho-nitro group, is to modulate the molecule's conformation and intermolecular bonding potential.

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

A defining structural feature of N-(2,4-Dinitronaphthalen-1-yl)acetamide is the strong potential for an intramolecular hydrogen bond. This bond is expected to form between the hydrogen atom of the acetamide's amine (N-H) and an oxygen atom of the adjacent nitro group at the C2 position. This interaction creates a stable six-membered pseudo-ring, often denoted with the graph-set motif S(6).

Table 1: Expected Parameters for Intramolecular Hydrogen Bonding
Donor-H···AcceptorInteraction TypeTypical D···A Distance (Å)Typical D-H···A Angle (°)Resulting Motif
N-H···O (nitro)Intramolecular Hydrogen Bond2.6 - 2.8140 - 160S(6) pseudo-ring

Investigation of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Crystal Lattices and Solutions

In the solid state, the packing of N-(2,4-Dinitronaphthalen-1-yl)acetamide molecules is governed by a combination of intermolecular forces that stabilize the crystal lattice. While the primary N-H donor is engaged in an intramolecular hydrogen bond, the carbonyl oxygen of the acetamide group and the oxygens of the nitro groups act as hydrogen bond acceptors.

This allows for the formation of weak C-H···O intermolecular hydrogen bonds, linking adjacent molecules into larger assemblies like chains or sheets. researchgate.net Perhaps more significantly, the large, planar, and electron-deficient dinitronaphthalene ring system facilitates π-π stacking interactions. In related naphthalene derivatives, these interactions are crucial for crystal packing, with typical centroid-centroid distances between stacked rings measured at approximately 3.7 Å. nih.govresearchgate.net

Table 2: Summary of Intermolecular Interactions and Typical Contributions in Analogous Crystal Structures
Interaction TypeDescriptionTypical Contribution (Hirshfeld Analysis)Example Centroid-Centroid Distance (Å)
C-H···O Hydrogen BondingWeak interactions linking molecules into sheets or chains.~44% (as O···H/H···O) researchgate.netN/A
π-π StackingStacking of electron-deficient naphthalene rings.Variable~3.725 researchgate.net
H···H Contactsvan der Waals forces between hydrogen atoms.~31% researchgate.netN/A
C···H/H···C Contactsvan der Waals forces involving carbon and hydrogen.~9% researchgate.netN/A

Computational Approaches to Predict Structure-Reactivity Outcomes

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for understanding the structure and reactivity of N-(2,4-Dinitronaphthalen-1-yl)acetamide. DFT calculations can be used to optimize the molecule's geometry, confirming the planarity of the S(6) ring formed by the intramolecular hydrogen bond and predicting key bond lengths and angles. mdpi.com

Furthermore, DFT enables the calculation of the molecular electrostatic potential (MEP) surface. The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich regions (typically colored red, found near oxygen atoms) and electron-poor regions (colored blue, expected over the dinitronaphthalene ring). This map serves as a direct predictor of reactivity, indicating that the oxygen atoms are sites for electrophilic attack or hydrogen bonding, while the aromatic ring is susceptible to nucleophilic attack. mdpi.com

Applications in Chemical Synthesis and Advanced Materials Research

N-(2,4-Dinitronaphthalen-1-yl)acetamide as a Versatile Building Block in Complex Organic Synthesis

N-(2,4-Dinitronaphthalen-1-yl)acetamide possesses a unique combination of functional groups that make it a potentially valuable, though not widely documented, building block in the synthesis of more complex organic molecules. The structural features—a naphthalene (B1677914) core, two electron-withdrawing nitro groups, and a reactive acetamide (B32628) group—offer several avenues for synthetic transformations.

The synthesis of the title compound itself typically involves sequential nitration and acetylation reactions. A common route would start with the nitration of naphthalene to yield 1-nitronaphthalene (B515781), followed by a second nitration to achieve the 2,4-dinitro substitution pattern. The subsequent acetylation of 2,4-dinitro-1-aminonaphthalene with reagents like acetic anhydride (B1165640) or acetyl chloride under basic conditions would then yield N-(2,4-dinitronaphthalen-1-yl)acetamide. vulcanchem.com The electron-deficient nature of the dinitronaphthalene ring can present challenges during acetylation, often necessitating the use of activating agents or elevated temperatures to drive the reaction to completion. vulcanchem.com

While direct examples of N-(2,4-Dinitronaphthalen-1-yl)acetamide as a synthetic precursor are scarce in the literature, the reactivity of related naphthalenic and acetamide-containing compounds provides a strong basis for its potential applications. For instance, various N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have been successfully employed in the synthesis of compounds with significant biological activities, such as antiproliferative agents against various cancer cell lines. nih.govresearchgate.net These syntheses often involve the modification of the acetamide group or reactions at other positions on the naphthalene ring, demonstrating the utility of the core structure in building molecular complexity.

Furthermore, other acetamide derivatives, such as N-(2,4-diformyl-5-hydroxyphenyl)acetamide, have been utilized as key intermediates in the preparation of other complex organic structures. orgsyn.org This suggests that the acetamide functionality in N-(2,4-Dinitronaphthalen-1-yl)acetamide could be similarly leveraged for further synthetic elaborations. The presence of the nitro groups also opens up possibilities for reduction to amino groups, which can then be used for a wide range of subsequent reactions, including diazotization and coupling, or the formation of heterocyclic rings.

Table 1: Potential Synthetic Transformations of N-(2,4-Dinitronaphthalen-1-yl)acetamide

Functional Group Potential Reaction Product Type
Nitro Groups Reduction Diaminonaphthalene derivatives
Acetamide Hydrolysis 1-amino-2,4-dinitronaphthalene

Potential as a Component in Optoelectronic or Charge-Transfer Materials

The electronic properties of N-(2,4-Dinitronaphthalen-1-yl)acetamide, characterized by the presence of both electron-donating (acetamide) and strongly electron-withdrawing (dinitro) substituents on a π-conjugated naphthalene system, suggest its potential for applications in optoelectronic and charge-transfer materials.

Naphthalene derivatives are known to be attractive for their photonic properties, including high photoluminescence quantum efficiency and tunable optical characteristics. nih.gov The introduction of donor and acceptor groups can lead to significant intramolecular charge transfer, a key feature for developing materials with nonlinear optical (NLO) properties. ipme.ru NLO materials are crucial for applications in telecommunications, optical switching, and information storage. ipme.ru The large first static hyperpolarizabilities, a measure of NLO activity, observed in many donor-acceptor substituted naphthalene derivatives underscore their potential in this area. ipme.ru

While direct studies on the optoelectronic properties of N-(2,4-Dinitronaphthalen-1-yl)acetamide are not extensively reported, research on analogous compounds provides valuable insights. For example, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, another naphthalene derivative with donor and acceptor groups, has been identified as a fluorescent dye. nih.gov The molecular packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, in the solid state play a critical role in the final aggregated structures and their optical properties. nih.gov

The electronic properties of various naphthalene derivatives have been investigated both experimentally and theoretically, with a focus on charge transport mechanisms. researchgate.net The presence of substituents significantly influences the electronic behavior and conductivity of these materials. researchgate.net The dinitronaphthalene moiety in the title compound is a strong electron acceptor, which could facilitate the formation of charge-transfer complexes with suitable electron-donor molecules.

Utility in Analytical Chemistry as a Reagent or Chemical Probe

The chemical structure of N-(2,4-Dinitronaphthalen-1-yl)acetamide suggests its potential utility in analytical chemistry, particularly as a derivatizing reagent or a chemical probe, although specific applications are not well-documented. The presence of the dinitrophenyl group is a classic feature in reagents used for the derivatization of amines and amino acids to facilitate their detection and quantification, for example, by high-performance liquid chromatography (HPLC) with UV-Vis detection.

Related compounds have found use in analytical applications. For instance, some naphthalene derivatives can be used as probes to study the distribution of certain enzymatic mechanisms. medchemexpress.com The reactivity of the acetamide group, or more likely, a derivative where the acetamide has been hydrolyzed to a primary amine, could be exploited for tagging molecules of interest.

The strong electron-accepting nature of the dinitronaphthalene system could also be leveraged for the development of charge-transfer-based analytical methods. While not directly involving the title compound, a study on N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide and 2,4-dinitro-1-naphthol (B147749) demonstrated their utility as charge-transfer reagents for the spectrophotometric analysis of certain pharmaceutical compounds. The formation of colored charge-transfer complexes allows for the quantification of the analyte. Given the structural similarities, N-(2,4-Dinitronaphthalen-1-yl)acetamide could potentially serve a similar role.

Furthermore, deuterated analogs of related acetamide compounds, such as N-(4-Nitrophenyl)acetamide-d4, are used as analytical standards. medchemexpress.com This highlights a potential, albeit specialized, application for isotopically labeled N-(2,4-Dinitronaphthalen-1-yl)acetamide in quantitative analytical methods.

Table 2: Mentioned Chemical Compounds

Compound Name
N-(2,4-Dinitronaphthalen-1-yl)acetamide
1-Nitronaphthalene
2,4-Dinitro-1-aminonaphthalene
Acetic anhydride
Acetyl chloride
N-(naphthalen-2-yl)acetamide
N-(substituted phenyl)acetamide
N-(2,4-diformyl-5-hydroxyphenyl)acetamide
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide
N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide
2,4-Dinitro-1-naphthol

Future Research Directions and Unaddressed Challenges in the Study of N 2,4 Dinitronaphthalen 1 Yl Acetamide

Development of Stereoselective Synthetic Pathways

A primary unaddressed challenge in the study of N-(2,4-Dinitronaphthalen-1-yl)acetamide is the control of its stereochemistry. The substitution pattern on the naphthalene (B1677914) core can lead to atropisomerism, a form of chirality arising from restricted rotation around a single bond. The development of synthetic pathways that can selectively produce one enantiomer over the other is a critical frontier.

Currently, methods for the stereoselective synthesis of polysubstituted naphthalene derivatives are an active area of research, but specific application to the target compound is lacking. nih.gov Future research should focus on several key strategies:

Chiral Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands (e.g., those based on BINAP or DIPAMP), could enable the enantioselective synthesis of precursors or the direct asymmetric functionalization of the naphthalene ring. researchgate.net

Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven highly effective for the asymmetric synthesis of a wide variety of chiral amines and could be adapted for the synthesis of chiral amino-naphthalene precursors. mdpi.comnih.govrsc.org

Kinetic Resolution: For racemic mixtures, developing methods for kinetic resolution, potentially using enzymes or chiral reagents, could provide access to enantiomerically enriched material. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a viable, albeit often less scalable, method for separating enantiomers for analytical and initial research purposes. researchgate.net

Table 1: Challenges and Strategies in Stereoselective Synthesis

ChallengeDescriptionPotential Future Research Strategy
Atropisomer ControlThe bulky nitro and acetamido groups can create a stable chiral axis, but controlling the formation of a single enantiomer during synthesis is difficult.Development of atroposelective catalytic methods, possibly using nickel or palladium catalysts with specifically designed chiral ligands. nih.gov
Lack of PrecedentThere are no established stereoselective routes specifically for N-(2,4-Dinitronaphthalen-1-yl)acetamide.Adaptation of general methods for asymmetric synthesis of substituted naphthalenes and chiral amines. bohrium.comiaea.org
Chiral SeparationSeparating enantiomers from a racemic mixture can be challenging and inefficient for larger quantities.Investigation of preparative chiral HPLC conditions and development of diastereomeric salt resolution methods. researchgate.netresearchgate.net

Elucidation of Complex Multi-Step Reaction Mechanisms

The synthesis of N-(2,4-Dinitronaphthalen-1-yl)acetamide is inherently a multi-step process, likely involving sequential nitration and amidation/acetylation reactions. A significant challenge is the elucidation of the precise reaction mechanism, which is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of undesired isomers and byproducts.

The mechanism of electrophilic aromatic nitration of naphthalene itself is a subject of ongoing discussion, with evidence suggesting it is more complex than the classical Ingold mechanism and may involve additional intermediates or alternative pathways like single-electron transfer (SET). nih.govmdpi.combohrium.commdpi.com For a substituted naphthalene, the directing effects of the existing groups (amino or acetamido) add further complexity.

Key unaddressed questions for future research include:

Regioselectivity and Directing Group Effects: A systematic study is needed to understand how the N-acetylamino group directs the two incoming nitro groups to the 2- and 4-positions with high fidelity. The interplay between electronic activation and steric hindrance is complex and difficult to predict without detailed experimental and computational studies. frontiersin.org

Optimal Reaction Sequence: The sequence of synthetic steps (e.g., dinitration of 1-naphthylamine (B1663977) followed by acetylation versus acetylation of 1-naphthylamine followed by dinitration) will profoundly impact the outcome. Elucidating the mechanisms of each pathway is necessary to identify the most efficient route. A related synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide involved acetylation followed by nitration. nih.gov

Identification of Intermediates: The reaction likely proceeds via a series of short-lived intermediates (e.g., Wheland intermediates, radical pairs). Detecting and characterizing these species, which is essential for confirming any proposed mechanism, remains a formidable experimental challenge.

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Process Monitoring

To overcome the challenges in understanding the complex reaction mechanisms, the application of Process Analytical Technology (PAT) is a promising future direction. researchgate.netnih.govnih.govresearchgate.netmdpi.com In-situ spectroscopic techniques can provide real-time data on the concentration of reactants, intermediates, and products, offering a window into the reaction dynamics as they occur.

Future research should focus on applying a suite of these techniques to the synthesis of N-(2,4-Dinitronaphthalen-1-yl)acetamide:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the progress of chemical reactions. mdpi.comnih.gov For instance, Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy could track the disappearance of N-H bonds and the appearance of C-NO₂ vibrational bands during the synthesis. bohrium.comiaea.orgresearchgate.net

Combined Spectroscopic Approaches: For a multi-step synthesis, no single technique may be sufficient. An integrated approach, perhaps combining in-situ NMR for structural information with UV-Vis or IR for concentration monitoring, could provide a comprehensive picture of the process. researchgate.netnih.gov

Crystallization Monitoring: Raman spectroscopy is particularly well-suited for monitoring the final crystallization step, allowing for real-time analysis of product purity and the detection of different polymorphic forms. rsc.orgscitepress.orgacs.org

Table 2: In-Situ Spectroscopic Techniques for Process Monitoring

TechniqueApplication in this SynthesisKey Challenge
ATR-FTIR SpectroscopyReal-time tracking of functional group changes (e.g., consumption of starting materials, formation of nitro and amide groups). mdpi.comnih.govOverlapping spectral bands from multiple species in the complex reaction mixture.
Raman SpectroscopyMonitoring reaction kinetics and, crucially, the crystallization of the final product to control for polymorphism. rsc.orgscitepress.orgPotential for fluorescence interference from the aromatic system; requires robust calibration for quantitative analysis.
In-line NMR SpectroscopyProvides detailed structural information to distinguish between isomers and identify unknown intermediates during the reaction. researchgate.netnih.govLower sensitivity compared to other techniques and higher instrumentation cost.
UV-Vis SpectroscopyMonitoring changes in conjugation of the aromatic system as functional groups are added.Broad, overlapping absorption bands may limit specificity for individual components.

Comprehensive Computational Exploration of Excited State Dynamics and Photoreactivity

Nitroaromatic compounds are known for their unique and often complex photochemistry. nih.gov A comprehensive computational investigation of the excited state dynamics of N-(2,4-Dinitronaphthalen-1-yl)acetamide is a critical and completely unaddressed area of research. Such studies are vital for predicting the material's stability under light exposure and for exploring potential applications in photopharmacology or materials science. acs.orgwho.int

Research on simpler nitronaphthalenes has shown that upon photoexcitation, they undergo extremely rapid (femtosecond to picosecond) intersystem crossing (ISC) from the singlet excited state to the triplet manifold. mdpi.comiaea.orgfrontiersin.orgnih.govresearchgate.net This process is often so efficient that it completely quenches any fluorescence. nih.gov The photoreactivity is highly sensitive to the substitution pattern and solvent. researchgate.net

Future computational studies should address:

Mapping Potential Energy Surfaces: Using high-level quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT) or multiconfigurational methods (CASPT2//CASSCF), researchers can map the potential energy surfaces of the low-lying singlet and triplet states. bohrium.commdpi.comnih.gov This would identify the key decay pathways available to the molecule after it absorbs light.

Identifying Competing Channels: The key challenge is to determine the competition between different deactivation channels: ultrafast intersystem crossing, internal conversion to the ground state, and potential photochemical reactions such as C-NO₂ bond cleavage. nih.govbohrium.com

Influence of Substituents: The combined effect of the two electron-withdrawing nitro groups and the acetamido group on the excited-state landscape is unknown. Computational models are needed to understand how these groups modulate the energies of the crucial ππ* and nπ* states that govern the photophysical behavior. researchgate.net

Design and Synthesis of Novel Derivatives with Tunable Chemical Properties for Specific Research Applications

The core structure of N-(2,4-Dinitronaphthalen-1-yl)acetamide serves as a versatile scaffold that can be chemically modified to create novel derivatives with tailored properties. The design and synthesis of such derivatives represent a significant avenue for future research.

Potential applications for new derivatives include:

Fluorescent Probes: While many nitroaromatics are non-fluorescent, strategic modification can restore or induce fluorescence. nih.gov By altering the electronic properties—for example, by replacing the acetamido group with other functionalities or modifying the naphthalene core—it may be possible to design derivatives that act as fluorescent probes for detecting specific analytes or environmental changes. researchgate.netnih.govmdpi.comnih.gov

Chiroptical Materials: Given the inherent chirality of atropisomeric naphthalenes, derivatives could be designed for applications in chiroptical materials, such as those used in circularly polarized luminescence.

Energetic Materials: Dinitroaromatic compounds are foundational components of many energetic materials. nih.govbohrium.comiaea.org By modifying the structure—for instance, by introducing other explosophoric groups or by synthesizing oligomers—it might be possible to tune the energetic properties and sensitivity of new materials derived from this scaffold.

This targeted design requires a deep understanding of structure-property relationships, which can be developed through a synergistic combination of synthetic chemistry and computational modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.